molecular formula C12H16BrNO2 B581388 tert-butyl N-(2-bromo-5-methylphenyl)carbamate CAS No. 1186637-29-5

tert-butyl N-(2-bromo-5-methylphenyl)carbamate

Cat. No.: B581388
CAS No.: 1186637-29-5
M. Wt: 286.169
InChI Key: LNDXQPRPVWOSKR-UHFFFAOYSA-N
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Description

tert-butyl N-(2-bromo-5-methylphenyl)carbamate, also known as tert-Butyl (2-bromo-5-methylphenyl)carbamate, is a chemical compound with the molecular formula C12H16BrNO2. It is a derivative of aniline, where the amino group is protected by a tert-butoxycarbonyl (BOC) group. This compound is commonly used in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-butyl N-(2-bromo-5-methylphenyl)carbamate can be synthesized through a multi-step process. One common method involves the bromination of 2-methylaniline to produce 2-bromo-5-methylaniline, followed by the protection of the amino group with a BOC group. The reaction conditions typically involve the use of bromine or N-bromosuccinimide (NBS) for bromination and di-tert-butyl dicarbonate (Boc2O) for BOC protection .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-(2-bromo-5-methylphenyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

tert-butyl N-(2-bromo-5-methylphenyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl N-(2-bromo-5-methylphenyl)carbamate depends on its application. In organic synthesis, it acts as a protected aniline derivative, allowing for selective reactions at other functional groups. The BOC group can be removed under acidic conditions to reveal the free amine, which can then participate in further reactions .

Comparison with Similar Compounds

  • N-BOC 2-bromo-4-methylaniline
  • N-BOC 2-bromo-3-methylaniline
  • N-BOC 2-bromo-5-methylphenylcarbamate

Comparison: tert-butyl N-(2-bromo-5-methylphenyl)carbamate is unique due to its specific substitution pattern on the aromatic ring, which can influence its reactivity and the types of reactions it undergoes. Compared to other similar compounds, it offers distinct advantages in certain synthetic applications, particularly in the formation of specific biaryl compounds through coupling reactions.

Properties

IUPAC Name

tert-butyl N-(2-bromo-5-methylphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO2/c1-8-5-6-9(13)10(7-8)14-11(15)16-12(2,3)4/h5-7H,1-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNDXQPRPVWOSKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Br)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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